4,4'-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride
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Overview
Description
4,4’-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride is a chemical compound known for its applications in various scientific fields. It is an intermediate in dye manufacture and works as a reagent for the determination of lead . This compound is also suitable for the qualitative assay of cyanogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride involves the reaction of N,N-dimethylaniline with formaldehyde under acidic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, particularly in the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4,4’-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a promoter in tumorigenesis by interacting with cellular pathways involved in cell proliferation and apoptosis . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): An intermediate in dye manufacture and a reagent for lead determination.
4,4’-Vinylidenebis(N,N-dimethylaniline): Used in early discovery research and as a chemical intermediate.
Uniqueness
4,4’-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride is unique due to its specific applications in the qualitative assay of cyanogens and its role in visualizing hydrogen cyanide release. Its ability to act as a promoter in tumorigenesis studies also sets it apart from similar compounds .
Properties
CAS No. |
114946-90-6 |
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Molecular Formula |
C21H31ClN2O2 |
Molecular Weight |
378.9 g/mol |
IUPAC Name |
[4-[5-[4-(dimethylamino)phenoxy]pentoxy]phenyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C21H30N2O2.ClH/c1-22(2)18-8-12-20(13-9-18)24-16-6-5-7-17-25-21-14-10-19(11-15-21)23(3)4;/h8-15H,5-7,16-17H2,1-4H3;1H |
InChI Key |
RHPGSBSEXBKSAZ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N(C)C.[Cl-] |
Origin of Product |
United States |
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